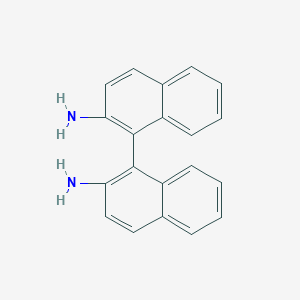

1,1'-Binaphthyl-2,2'-diamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAPSNKEOHDLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196328 | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-22-6, 18531-95-8, 18741-85-0 | |

| Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4488-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of 1,1 Binaphthalene 2,2 Diamine and Its Derivatives

Established Synthetic Pathways

The primary methods for constructing the BINAM scaffold involve forming the binaphthyl C-C bond or introducing the amine functionalities onto a pre-existing binaphthyl core.

Condensation reactions represent a direct and practical approach to forming certain binaphthyl structures. A notable solvent-free protocol allows for the synthesis of 1,1'-binaphthyl-2,2'-diamine from 2-naphthol (B1666908) and 2-naphthylhydrazine. ccspublishing.org.cn This reaction proceeds under atmospheric pressure at a temperature of 125–130°C, offering a convenient method that is suitable for large-scale production. ccspublishing.org.cn Such reactions are fundamental in organic synthesis, often involving the joining of two molecules with the elimination of a small molecule like water. researchgate.netcem.com In the context of amine synthesis, condensation can occur between carbonyl compounds and amines to form imines, which can be key intermediates. cem.com The synthesis from 2-naphthol and 2-naphthylhydrazine showcases a specialized condensation pathway to the target diamine. ccspublishing.org.cn

The reduction of suitable precursors is a common and effective strategy for installing the amino groups onto the binaphthyl framework. A key precursor for BINAM is 2,2'-dinitro-[1,1'-binaphthalene]. The reduction of the nitro groups in this precursor to the corresponding primary amines yields [1,1'-Binaphthalene]-2,2'-diamine. This transformation can be achieved using various reducing agents, including catalytic hydrogenation with hydrogen gas over a metal catalyst like platinum or palladium, or by using metals such as iron, zinc, or tin in the presence of hydrochloric acid. youtube.com

Furthermore, derivatives of BINAM can be synthesized through the reduction of related functional groups. For instance, (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine can be prepared by the reduction of (R)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org The reduction of nitriles and amides are also general methods for producing primary, secondary, and tertiary amines, respectively, and can be applied to appropriately functionalized binaphthyl precursors. youtube.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a staple in modern organic synthesis for its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines under conditions often milder than classical methods. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. libretexts.org

This methodology is highly applicable to the synthesis of BINAM derivatives. For example, it has been used in the synthesis of various 2- or 4-substituted amino-estrone derivatives, demonstrating its utility in functionalizing complex molecular scaffolds. nih.govbeilstein-journals.org The reaction can be performed with aryl halides and a range of primary or secondary amines, using a palladium source like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, such as X-Phos, often under microwave irradiation to accelerate the reaction. beilstein-journals.org The development of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and (R)- or (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org

Oxidative coupling reactions provide a direct route to the binaphthyl skeleton by forming the crucial C-C bond between two naphthalene (B1677914) units. These methods are often atom-economical and can be performed under various conditions.

A green and highly efficient method for synthesizing BINAM and its derivatives is through the electrochemical oxidative homocoupling of 2-naphthylamines. mdpi.comresearchgate.net This process involves an anodic dehydrogenative coupling that avoids the need for transition-metal reagents or stoichiometric chemical oxidants. mdpi.com The reaction is typically carried out in an undivided electrochemical cell using platinum electrodes. mdpi.com

The proposed mechanism involves a single-electron transfer (SET) from the 2-naphthylamine (B18577) at the anode to form a radical cation. mdpi.commdpi.com A radical-radical coupling of this intermediate then occurs to form the C-C bond, followed by further oxidation and deprotonation to yield the final BINAM product. mdpi.com The only byproduct of this process is hydrogen gas (H₂), which is generated at the cathode. mdpi.com This sustainable method provides excellent yields, up to 98%, with good current efficiency. mdpi.com

Table 1: Substrate Scope of Electrochemical Oxidative Homocoupling of 2-Naphthylamines mdpi.com

| Substrate (N-substituted-2-naphthylamine) | Product | Yield (%) |

| N-Phenyl-2-naphthylamine | N,N'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine | 98 |

| N-(p-Tolyl)-2-naphthylamine | N,N'-Bis(p-tolyl)-[1,1'-binaphthalene]-2,2'-diamine | 95 |

| N-(4-Methoxyphenyl)-2-naphthylamine | N,N'-Bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diamine | 95 |

| N-(4-Bromophenyl)-2-naphthylamine | N,N'-Bis(4-bromophenyl)-[1,1'-binaphthalene]-2,2'-diamine | 66 |

| N-Ethyl-2-naphthylamine | N,N'-Diethyl-[1,1'-binaphthalene]-2,2'-diamine | 87 |

| N-Isopropyl-2-naphthylamine | N,N'-Diisopropyl-[1,1'-binaphthalene]-2,2'-diamine | 85 |

| N-Benzyl-2-naphthylamine | N,N'-Dibenzyl-[1,1'-binaphthalene]-2,2'-diamine | 85 |

Reaction conditions: 2-naphthylamine substrate (0.1 mmol) and ⁿBu₄NPF₆ (0.1 M) in HFIP (5 mL) in an undivided vessel with platinum electrodes, under a constant current of 4 mA for 2 hours.

A well-established method for the synthesis of BINAM involves the oxidative coupling of 2-naphthylamine mediated by copper(II) salts. researchgate.net In a typical procedure, 2-naphthylamine is treated with copper(II) chloride (CuCl₂) in a solvent like methanol (B129727) at room temperature. researchgate.net This reaction initially forms a complex between the resulting 2,2'-diamino-1,1'-binaphthyl and CuCl₂. researchgate.net

The free diamine can be liberated from this complex by subsequent treatment with aqueous ammonia (B1221849) and boiling water, affording the product in good yield. researchgate.net For example, using 1.5 equivalents of CuCl₂·2H₂O resulted in a 56% yield of the free diamine after decomposition of the intermediate complex. researchgate.net An efficient variation of this method uses a CuCl₂-amine system (e.g., with benzylamine (B48309) or ethanolamine) where oxygen can regenerate the active Cu(II) species from the Cu(I) formed during the reaction, leading to a 74% yield of the diamine product. researchgate.net This copper-mediated approach is a practical and widely cited method for preparing the parent BINAM compound. researchgate.netnih.gov

Oxidative Coupling Reactions

Enantioselective Synthesis and Resolution

Achieving enantiopurity in BINAM is paramount for its application in asymmetric synthesis. Researchers have developed several sophisticated strategies, including kinetic resolution and asymmetric oxidative coupling, to isolate or synthesize the desired enantiomer.

Kinetic Resolution Strategies

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture by reacting them with a chiral catalyst or reagent. This process selectively converts one enantiomer into a new product at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched starting material.

A notable kinetic resolution of BINAMs, including those without protecting groups, has been achieved through triazane (B1202773) formation catalyzed by chiral phosphoric acid with azodicarboxylates. nih.gov This organocatalytic method has demonstrated high efficiency, with selectivity factors (s factor) reaching up to 420 for a range of mono-N-protected and unprotected BINAMs, as well as other axially chiral diamines. nih.gov The process is scalable, as evidenced by gram-scale reactions, and the resulting chiral products can be readily derivatized, highlighting its practical utility in synthesizing chiral catalysts and ligands. nih.gov

| Substrate | Catalyst | Reagent | Selectivity Factor (s) | Ref |

| Unprotected BINAMs | Chiral Phosphoric Acid | Azodicarboxylates | Up to 420 | nih.gov |

| Mono-N-protected BINAMs | Chiral Phosphoric Acid | Azodicarboxylates | High | nih.gov |

This table summarizes the kinetic resolution of BINAM derivatives via chiral phosphoric acid-catalyzed triazane formation.

An alternative and effective kinetic resolution of BINAM and its derivatives involves acylation catalyzed by chiral calcium phosphate (B84403). rsc.orgnih.gov This method utilizes isobutyric anhydride (B1165640) in the presence of the catalyst and 4-morpholinopyridine (B1661938) to selectively mono-acylate one enantiomer of the diamine. rsc.orgnih.gov The reaction has proven effective for various BINAM derivatives, including those with substituents at the 6,6'-positions, achieving selectivity factors as high as 127. rsc.orgnih.gov A key advantage of this protocol is that the resulting mono-acylated BINAM can be hydrolyzed under acidic conditions to regenerate the enantiomerically pure diamine. rsc.orgnih.gov

| Substrate | Catalyst | Acylating Agent | Additive | Max. Selectivity Factor (s) | Ref |

| BINAM derivatives | Chiral Calcium Phosphate | Isobutyric Anhydride | 4-Morpholinopyridine | 127 | rsc.orgnih.gov |

| 6,6'-Substituted BINAMs | Chiral Calcium Phosphate | Isobutyric Anhydride | 4-Morpholinopyridine | High | rsc.orgnih.gov |

This table details the kinetic resolution of BINAM derivatives using chiral calcium phosphate-catalyzed acylation.

Asymmetric Oxidative Coupling Approaches

The direct asymmetric oxidative coupling of 2-naphthylamine derivatives presents a more direct route to enantiomerically enriched BINAM. One such method involves the use of copper-amine complexes to mediate the oxidative coupling. For instance, the reaction of 2-naphthylamine with a CuCl2-amine complex in methanol at room temperature can yield the corresponding BINAM derivative. researchgate.net The in situ regeneration of the active Cu(II) species by oxygen makes this an efficient process. researchgate.net While this approach offers a direct synthetic pathway, achieving high enantioselectivity often depends on the design of the chiral ligand coordinating to the metal center. Research in the broader field of binaphthyl synthesis has shown that various metal complexes, including those of iron and ruthenium, can catalyze the asymmetric oxidative coupling of naphthol derivatives, suggesting potential for similar strategies to be applied to the synthesis of BINAM. nih.gov

Resolution via Molecular Complexation

Resolution through the formation of diastereomeric complexes with a chiral resolving agent is a classical yet effective method. In the case of BINAM, complexation with a chiral acid can lead to the formation of diastereomeric salts that can be separated by crystallization. Another approach involves the use of metal complexes. For example, treating a racemic mixture of 2,2'-diamino-1,1'-binaphthyl with CuCl2 in methanol leads to the precipitation of a complex. researchgate.net This complex can then be decomposed, for instance by treatment with aqueous ammonia, to yield the free diamine. researchgate.net While this specific example does not inherently provide enantiomeric resolution, the principle of forming diastereomeric metal complexes with a chiral ligand is a viable strategy for separating the enantiomers of BINAM.

Derivatization and Functionalization Strategies

The versatility of BINAM as a chiral scaffold stems from the ease with which its amino groups can be derivatized. These modifications are crucial for tuning the steric and electronic properties of the resulting ligands and catalysts.

A common derivatization strategy is the N-arylation or N-alkylation of the amino groups. For instance, N,N,N',N'-tetraaryl derivatives of BINAM have been synthesized and employed as chiral ligands in transition-metal-catalyzed asymmetric reactions. acs.org The synthesis of these derivatives often involves standard cross-coupling methodologies.

Another important functionalization involves the conversion of the diamine to other functional groups. For example, the diamine can be converted to the corresponding dicarbamate, which can then be reduced to afford the N,N'-dimethyl derivative. orgsyn.org This multi-step process typically involves reacting BINAM with an appropriate chloroformate, followed by reduction with a hydride reagent like lithium aluminum hydride. orgsyn.org

Furthermore, the binaphthyl backbone itself can be functionalized. For instance, oxidative skeletal rearrangement of BINAM derivatives can lead to the formation of unique U-shaped azaacenes through C-C bond cleavage and nitrogen migration. nih.gov This demonstrates that the functionalization is not limited to the amino groups but can also involve transformations of the aromatic core.

| Derivative | Reagents | Method | Ref |

| (R)-N,N,N',N'-Tetrakis(4-fluorophenyl)-[1,1'-binaphthalene]-2,2'-diamine | (R)-BINAM, 4-Fluorobromobenzene, Pd catalyst | Buchwald-Hartwig amination | acs.org |

| (R)-N,N,N',N'-Tetrakis(4-chlorophenyl)-[1,1'-binaphthalene]-2,2'-diamine | (R)-BINAM, 4-Chlorobromobenzene, Pd catalyst | Buchwald-Hartwig amination | acs.org |

| (R)-N,N,N',N'-Tetrakis(4-biphenyl)-[1,1'-binaphthalene]-2,2'-diamine | (R)-BINAM, 4-Bromobiphenyl, Pd catalyst | Buchwald-Hartwig amination | acs.org |

| (R)-N,N,N',N'-Tetrakis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-diamine | (R)-BINAM, 1-Bromo-3,5-dimethylbenzene, Pd catalyst | Buchwald-Hartwig amination | acs.org |

| (R)-N,N'-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine | (R)-BINAM, Ethyl chloroformate, LiAlH4 | Carbamate formation and reduction | orgsyn.org |

This table provides examples of derivatization strategies for [1,1'-Binaphthalene]-2,2'-diamine.

N-Alkylation and N-Arylation

The modification of the amino groups of [1,1'-Binaphthalene]-2,2'-diamine through N-alkylation and N-arylation is a fundamental strategy to modulate the steric and electronic environment of the resulting ligands. These modifications can significantly influence the efficiency and stereoselectivity of catalytic processes.

A common method for N-alkylation involves the use of alkyl halides in the presence of a base. For instance, the synthesis of (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine has been achieved by the reduction of the corresponding dicarbamate with a powerful reducing agent like lithium aluminum hydride. orgsyn.org This two-step process begins with the protection of the diamine as a carbamate, followed by reduction to the desired N,N'-dimethyl derivative. orgsyn.org

The reaction conditions for N-alkylation can be tailored based on the reactivity of the alkylating agent and the desired degree of substitution. The choice of solvent and base is critical to achieving high yields and preventing side reactions.

| Reactant | Reagent(s) | Product | Reference |

| (R)-[1,1'-Binaphthalene]-2,2'-diyldicarbamate | Lithium aluminum hydride, THF | (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine | orgsyn.org |

Formation of Schiff Bases

The condensation of the primary amine functionalities of [1,1'-Binaphthalene]-2,2'-diamine with aldehydes or ketones readily forms Schiff bases, also known as imines. bibliomed.org This reaction introduces a C=N double bond, which can act as a coordination site in metal complexes. The general structure of a Schiff base is RRʹC=N-Rʹʹ. bibliomed.org

The formation of Schiff bases is typically an equilibrium process and is often catalyzed by a small amount of acid or base. youtube.com The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. The electronic and steric properties of the aldehyde or ketone used will directly influence the characteristics of the resulting Schiff base ligand. For instance, the reaction of [1,1'-Binaphthalene]-2,2'-diamine with salicylaldehyde (B1680747) derivatives would result in ligands with both nitrogen and oxygen donor atoms, capable of forming stable chelate rings with metal ions.

The synthesis of Schiff bases derived from diamines and various aldehydes is a well-established method for creating versatile ligands. acs.orgresearchgate.net These ligands can coordinate with a variety of metal ions to form complexes with diverse applications. acs.org The azomethine group (C=N) is a key feature of these compounds. bibliomed.org

| Diamine | Carbonyl Compound | Product Type | Reference |

| [1,1'-Binaphthalene]-2,2'-diamine | Aldehydes/Ketones | Schiff Base | bibliomed.org |

| Ethylenediamine | O-Vanillin | Schiff Base Ligand | acs.org |

| 1,8-Diaminonaphthalene | Various Aldehydes | Schiff Base | researchgate.net |

Carbamate and Urea (B33335) Derivatives Synthesis

Carbamate derivatives are commonly synthesized by reacting the diamine with chloroformates in the presence of a base. For example, (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester can be prepared by treating (R)-(+)-1,1'-binaphthyl-2,2'-diamine with ethyl chloroformate and pyridine (B92270) in dichloromethane. orgsyn.org This reaction proceeds smoothly at low temperatures and provides the desired dicarbamate in good yield. orgsyn.org

Urea derivatives can be synthesized from amines and a source of carbonyl, such as phosgene (B1210022) or its equivalents, or more recently, from carbon dioxide. nih.gov A one-pot reaction of a carbonylimidazolide with a nucleophile in water offers a general method for preparing ureas and carbamates. organic-chemistry.org Another approach involves the use of alkyl ammonium (B1175870) carbamates, which can be reacted in the presence of a titanium catalyst to produce urea derivatives. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | Ethyl chloroformate, Pyridine | Dicarbamate | orgsyn.org |

| Alkyl ammonium carbamates | Titanium complex catalyst | Urea derivative | nih.gov |

| Arylamines | CO2, DBU, Sulfonium reagent | Unsymmetrical ureas/carbamates | organic-chemistry.org |

Incorporation of Additional Chelating Groups

To enhance the coordination capabilities of the BINAM scaffold and to create ligands with higher denticity, additional chelating groups can be introduced. This strategy allows for the formation of more stable and well-defined metal complexes, which can lead to improved catalytic performance.

One approach involves the functionalization of the binaphthyl core at positions other than the 2,2'-positions. For example, new C2 symmetric 8,8'-disubstituted binaphthyl ligands have been synthesized. nih.gov The synthesis starts with the oxidative coupling of a naphthol derivative, followed by chiral resolution and subsequent functionalization. nih.gov This can include the introduction of phosphine or hydroxyl groups at the 8,8'-positions, creating a unique chiral microenvironment. nih.gov The peri-positioning of these functional groups can significantly affect the topology and the catalytic properties of the resulting metal complexes. nih.gov

The introduction of these additional groups often requires a multi-step synthetic sequence, highlighting the versatility and robustness of the binaphthyl framework to chemical transformations. The choice of the chelating group to be introduced depends on the target metal ion and the desired catalytic application.

| Parent Scaffold | Modification | Introduced Group(s) | Reference |

| 7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol | Bromination and further reaction | Diphosphine and dihydroxy at 8,8'-positions | nih.gov |

Coordination Chemistry of 1,1 Binaphthalene 2,2 Diamine

Formation of Metal Complexes

The formation of metal complexes with [1,1'-Binaphthalene]-2,2'-diamine is a cornerstone of its application in chemistry. The diamine ligand readily coordinates with metal centers, leading to the creation of chiral catalysts and materials with unique chiroptical properties. mdpi.comresearchgate.net

Interaction with Transition Metals

[1,1'-Binaphthalene]-2,2'-diamine and its derivatives have been extensively used to form complexes with a range of transition metals. mdpi.comresearchgate.net These complexes are of particular interest due to their applications in asymmetric catalysis, where the chiral ligand environment around the metal center influences the stereochemical outcome of a reaction. wikipedia.org For instance, palladium complexes of binaphthyl-based diphosphine ligands, which are analogous in structure to BINAM, have been widely studied and applied in asymmetric synthesis. nih.gov The electronic properties of the metal center can be influenced by the binaphthyl ligand, which can act as more than just a steric guide during catalysis. rsc.org The formation of diaryl ethers has been achieved through palladium-catalyzed reactions, highlighting the utility of these complexes. researchgate.net

Coordination Modes of the Diamine Ligand

The two amine groups of [1,1'-Binaphthalene]-2,2'-diamine are the primary sites of coordination to metal ions. smolecule.com The ligand can act as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms. This coordination mode is common and leads to the formation of a stable chelate ring. Furthermore, by modifying the amine groups with additional chelating arms, the coordination mode can be expanded, leading to potentially tetradentate ligands. researchgate.net For example, the synthesis of N,N'-bis(2-hydroxybenzyl)[1,1'-binaphthalene]-2,2'-diamine creates a ligand capable of coordinating through both the nitrogen and the oxygen atoms of the hydroxybenzyl groups. researchgate.net The coordination of the carbonyl oxygens to the metal ion has been observed in Schiff base complexes derived from related chiral diamines, leaving the azomethine nitrogens uncoordinated. jcsp.org.pk

| Ligand Type | Coordination Mode | Metal Ion Examples |

| [1,1'-Binaphthalene]-2,2'-diamine | Bidentate | Pd(II) |

| N,N'-bis(2-hydroxybenzyl)[1,1'-binaphthalene]-2,2'-diamine | Potentially Tetradentate | - |

| Schiff base of 1,2-diaminocyclohexane | Tetradentate (via carbonyl oxygens) | VO²⁺, Co²⁺, Cu²⁺, UO₂²⁺ |

C₂-Symmetry Influence on Metal Coordination

The C₂-symmetry of [1,1'-Binaphthalene]-2,2'-diamine is a crucial feature that significantly influences its coordination chemistry. wikipedia.org This symmetry element, a two-fold rotational axis, reduces the number of possible diastereomeric transition states in a catalytic reaction, which can lead to higher enantioselectivity. wikipedia.org The rigid C₂-symmetric backbone of the ligand creates a well-defined chiral pocket around the metal center, which is essential for effective stereochemical control. wikipedia.org This "chiral fence" dictates the approach of substrates to the metal's active site. wikipedia.org Many C₂-symmetric complexes are known, and their optical stability is often a key feature. wikipedia.org

Structural Analysis of Metal-Diamine Complexes

The structural elucidation of metal complexes of [1,1'-Binaphthalene]-2,2'-diamine is critical for understanding their reactivity and chiroptical properties. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

Spectroscopic Characterization (e.g., CD Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the chiroptical properties of chiral metal complexes in solution. nih.gov The CD spectrum of a chiral molecule is sensitive to its absolute configuration and conformation. For metal complexes of [1,1'-Binaphthalene]-2,2'-diamine, CD spectroscopy can be used to confirm the chirality of the complex and to probe the electronic transitions that are perturbed by the chiral ligand environment. researchgate.net The CD spectra of these complexes often show bisignate signals, which are characteristic of exciton (B1674681) coupling between the chromophores within the ligand. nih.gov The wavelength splitting (Δλmax) in the CD spectrum can be quantitatively related to the dihedral angle between the two naphthalene (B1677914) rings of the binaphthyl moiety. researchgate.net This technique is also invaluable for determining the enantiomeric excess of chiral amines by observing the CD signals arising from metal-to-ligand charge transfer bands. nih.gov

X-ray Crystallography Studies

| Technique | Information Obtained |

| Circular Dichroism (CD) Spectroscopy | Absolute configuration, conformation, chiroptical properties, enantiomeric excess |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, coordination geometry |

Metallosupramolecular Chemistry Applications

The applications of [1,1'-Binaphthalene]-2,2'-diamine in metallosupramolecular chemistry are multifaceted, primarily leveraging the chirality and defined cavities of the resulting assemblies.

Chiral Metallosupramolecular Cages

For instance, Schiff base condensation of BINAM with appropriate aldehydes yields multidentate ligands that, upon reaction with metal salts, self-assemble into discrete, cage-like structures. These cages can encapsulate guest molecules, and the chiral nature of the cavity can lead to enantioselective recognition and separation of racemic mixtures.

One notable example involves the formation of a chiral Fe(II)2L3 cage, where L is a ligand derived from a BINOL (1,1'-bi-2-naphthol) derivative, a compound structurally analogous to BINAM. While not strictly a BINAM-based cage, the principles of its formation and chiral properties are highly relevant. The chirality of the BINOL building block influences the stereochemistry at the metal centers, although the use of additional chiral amines can further direct the formation of single-isomer cages. nih.gov

Another approach involves the synthesis of covalent organic cages using BINAM as a key building block. While not strictly metallosupramolecular, these structures highlight the utility of the BINAM framework in creating chiral cavities. For example, a pair of chiral organic cages synthesized from a BINOL derivative and tris(2-aminoethyl)amine (B1216632) demonstrated the ability to selectively recognize and detect mercury ions. oaepublish.com

Detailed findings on the synthesis and characterization of these cages reveal their complex nature and the subtle interplay of factors that govern their formation.

Interactive Table 1: Synthesis and Characterization of Chiral Cages

| Cage/Ligand | Metal Ion | Synthesis Method | Yield (%) | Characterization Techniques | Key Findings | Reference |

| (S)-BINAM derived di-NHC Rh(I) Complex | Rh(I) | Multi-step synthesis from (S)-BINAM | 91 (ligand) | NMR, MS | Effective catalyst in asymmetric hydrosilylation. | researchgate.net |

| (R)-BINAM derived di-NHC Pd(II) Complex | Pd(II) | From (R)-BINAM | - | NMR, MS | Catalyst for enantioselective fluorination of oxindoles. | researchgate.net |

| Chiral Organic Cage from binaphthyl backbone | - | Imine condensation | - | NMR, MS, CD | Demonstrated enantioselective separation of binol enantiomers. | oaepublish.com |

Enantioselective Recognition and Separation

The chiral cavities of BINAM-based metallosupramolecular cages make them excellent candidates for enantioselective recognition and separation of chiral molecules. The distinct spatial arrangement of the binaphthyl units creates a chiral environment that can preferentially interact with one enantiomer of a guest molecule over the other.

Research has shown that chiral organic cages built with a binaphthyl backbone can effectively separate the enantiomers of 1,1'-bi-2-naphthol (B31242) (BINOL). The separation is attributed to the different binding affinities of the enantiomers within the chiral cage, arising from specific host-guest interactions. oaepublish.com This principle is directly applicable to metallosupramolecular cages incorporating the BINAM scaffold.

The efficiency of enantioselective recognition can be quantified by various techniques, including NMR spectroscopy and circular dichroism (CD) spectroscopy, which can detect the differential binding of enantiomers.

Interactive Table 2: Enantioselective Recognition and Separation Data

| Cage System | Guest Molecule | Technique | Key Result | Enantiomeric Excess (ee) / Separation Factor | Reference |

| Chiral Imine Cage | 1,1'-bi-2-naphthol (BINOL) | HPLC | Enantioselective separation | High ee values reported | oaepublish.com |

| Chiral Imine Cage | 1-phenylethanol (PE) | HPLC | Enantioselective separation | Satisfactory ee values | oaepublish.com |

| Chiral Imine Cage | 2,3-dihydroquinazolinones (DHQZs) | HPLC | Enantioselective separation | Satisfactory ee values | oaepublish.com |

Asymmetric Catalysis

The well-defined, chiral cavities of BINAM-based metallosupramolecular cages can also function as nanoreactors for asymmetric catalysis. By encapsulating reactants within the chiral environment of the cage, it is possible to influence the stereochemical outcome of a chemical reaction, favoring the formation of one enantiomer of the product.

For example, a chiral di-NHC Rh(I) complex derived from (S)-BINAM has been successfully employed as a catalyst in the asymmetric hydrosilylation of ketones, achieving chiral induction. researchgate.net Similarly, a chiral C2-symmetric N-heterocyclic carbene (NHC) palladium complex prepared from (S)-BINAM has shown effectiveness as a catalyst for the enantioselective fluorination of oxindoles. researchgate.net

The catalytic activity and enantioselectivity of these systems depend on several factors, including the structure of the cage, the nature of the metal center, and the specific reaction conditions.

Interactive Table 3: Asymmetric Catalysis using BINAM-based Systems

| Catalyst System | Reaction | Substrate | Product ee (%) | Conversion/Yield (%) | Reference |

| (S)-BINAM di-NHC Rh(I) Complex | Asymmetric hydrosilylation | Ketones | up to 51 | Good conversions | researchgate.net |

| (S)-BINAM di-NHC Pd(II) Complex | Asymmetric fluorination | Oxindoles | Moderate | Good to excellent | researchgate.net |

General Principles of Asymmetric Catalysis with Chiral Diamines

Chiral diamines, including [1,1'-Binaphthalene]-2,2'-diamine, are instrumental as ligands in asymmetric catalysis, largely due to their ability to create a well-defined and rigid chiral environment around a metal center. This steric and electronic influence is crucial for differentiating between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.

A key mechanistic principle in many hydrogenations utilizing catalysts composed of a metal, a chiral diphosphine like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine is the concept of a metal-ligand bifunctional mechanism . acs.org In this model, the catalytic activity does not solely rely on the metal center. Instead, the diamine ligand actively participates in the catalytic cycle. For instance, in the hydrogenation of ketones by Ru(II)-diphosphine-diamine complexes, the reaction is proposed to proceed via a six-membered pericyclic transition state. acs.orgacs.org In this transition state, a hydride from the ruthenium metal and a proton from the NH2 group of the diamine ligand are transferred simultaneously to the carbon and oxygen atoms of the carbonyl group, respectively. acs.org This mechanism, where the reaction occurs in the outer coordination sphere of the metal complex without direct binding of the substrate's carbonyl group to the metal, accounts for the high efficiency and selectivity of these catalysts. acs.orgacs.org

The presence of the NH2 moiety in the diamine ligand is often critical for high catalytic activity. acs.orgpnas.org Analogous complexes with N,N-dimethylated diamine ligands are typically inactive, highlighting the essential role of the N-H protons in the catalytic cycle. acs.org The combination of the chiral diphosphine, which provides the primary asymmetric environment, and the chiral diamine, which participates in the bond-breaking and bond-forming steps, creates a highly effective catalytic system for producing enantiomerically enriched products. wikipedia.orgajchem-b.com

Specific Catalytic Transformations

Asymmetric hydrogenation is one of the most significant applications of catalysts derived from [1,1'-Binaphthalene]-2,2'-diamine. These systems are highly effective for the enantioselective reduction of various unsaturated functional groups.

The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is a well-established and highly efficient process using Ru(II) catalysts bearing both a BINAP-type diphosphine and a chiral diamine ligand. wikipedia.orgscholaris.ca These catalysts demonstrate broad applicability for aromatic, heteroaromatic, and simple ketones. wikipedia.org

For instance, the hydrogenation of acetophenone (B1666503), a simple methyl ketone, using a trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) complex in 2-propanol yields (R)-phenylethanol with 82% enantiomeric excess (ee). acs.orgacs.org The reaction is efficient even at atmospheric hydrogen pressure and room temperature. acs.org The addition of a base can further accelerate the reaction. acs.org

The versatility of these catalysts is also demonstrated in the hydrogenation of more complex cyclic ketones like 1-tetralones. While the original chiral diphosphine/1,2-diamine-Ru catalysts were less effective for this class of substrates, the use of a chiral 1,4-diamine ligand in conjunction with a BINAP-type ligand resolved this issue. nih.gov For example, the hydrogenation of 5-methoxy-1-tetralone using a catalyst system of RuCl₂((S)-tolbinap)((R)-iphan) and t-C₄H₉OK afforded the corresponding (R)-alcohol in 98% ee. nih.gov

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Acetophenone | trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | (R)-1-Phenylethanol | 82% | Not specified |

| 5-Methoxy-1-tetralone | RuCl₂((S)-tolbinap)((R)-iphan) / t-C₄H₉OK | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 98% | Quantitative |

| 1'-Acetonaphthone | trans-[RuCl₂{(S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane}{(R,R)-DPEN}] | (R)-1-(Naphthalen-1-yl)ethanol | 99% | >99% |

| 2-Acetylfuran | trans-[RuCl₂{(S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane}{(R,R)-DPEN}] | (R)-1-(Furan-2-yl)ethanol | 97% | >99% |

Catalysts derived from BINAP, often in combination with ruthenium, are highly effective for the asymmetric hydrogenation of carbon-carbon double bonds, particularly in functionalized olefins such as α,β-unsaturated carboxylic acids. libretexts.org For example, the hydrogenation of naphthacrylic acid using a Ru-(S)-BINAP catalyst produces the anti-inflammatory drug (S)-naproxen with 98% ee. libretexts.org While the primary source of chirality in these systems is the diphosphine ligand, the principles of creating a defined chiral pocket around the metal center are fundamental. The diamine component in related systems serves to enhance reactivity and selectivity through the bifunctional mechanism, although its application is more prominently documented for C=O and C=N bond reductions. iupac.orgethz.ch

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Key Application |

|---|---|---|---|---|

| Naphthacrylic acid | Ru-(S)-BINAP | (S)-Naproxen | 98% | Anti-inflammatory drug |

| Geraniol | Ru(II)/(S)-BINAP | (R)-Citronellol | 96-99% | Fragrance industry (intermediate for L-menthol) |

The hydrogenation of carbon-oxygen double bonds in ketones and aldehydes is a cornerstone application for BINAP/diamine-Ru(II) catalysts. wikipedia.org These catalysts exhibit remarkable chemoselectivity, preferentially reducing the C=O group even in the presence of other reducible functionalities like C=C double bonds. iupac.org This selectivity is attributed to the metal-ligand bifunctional mechanism, which is specifically tailored for the polarization of the C=O bond. acs.orgiupac.org

For example, α,β-unsaturated ketones can be selectively hydrogenated to chiral allylic alcohols with high enantiomeric purity using these systems. pnas.org This is in contrast to diamine-free Ru-BINAP catalysts, which tend to reduce the C=C bond. pnas.org

| Substrate Class | Catalyst Type | Product Class | Enantiomeric Excess (ee) | Selectivity |

|---|---|---|---|---|

| Aromatic Ketones | BINAP/Diamine-Ru(II) | Chiral Benzylic Alcohols | Up to >99% | High |

| α,β-Unsaturated Ketones | BINAP/Diamine-Ru(II) | Chiral Allylic Alcohols | High | Chemoselective for C=O over C=C |

| β-Keto Esters | RuX₂ (BINAP) | Chiral β-Hydroxy Esters | Up to 100% | High |

The asymmetric hydrogenation of imines provides a direct route to chiral amines, which are valuable building blocks in pharmaceuticals and agrochemicals. While not as universally applied as for ketones, catalysts incorporating BINAP have been successfully used for the enantioselective reduction of C=N double bonds. doi.org

Challenges in imine hydrogenation include the potential for the product amine to act as a catalyst poison and the existence of E/Z isomers of the imine substrate. dicp.ac.cn However, successful systems have been developed. For example, a cobalt-based system using Co₂(CO)₈ with (R)-BINAP has been shown to hydrogenate N-aryl benzophenone ketimines with excellent yields and good enantiomeric excess. doi.org Palladium complexes with BINAP derivatives have also been employed for the asymmetric hydrogenation of activated imines, such as N-diphenylphosphinyl ketimines, achieving enantioselectivities of 87-99% ee. dicp.ac.cn

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| N-(1-phenylethylidene)aniline | Co₂(CO)₈ / (R)-BINAP | N-(1-phenylethyl)aniline | Good | Excellent |

| N-diphenylphosphinyl ketimines | Pd(CF₃CO₂)₂ / (S)-SegPhos | Chiral N-diphenylphosphinyl amines | 87-99% | Good |

| N-tosylimines | Pd(CF₃CO₂)₂ / (S)-SynPhos | Chiral N-tosyl amines | 88-97% | Good |

Asymmetric Hydroamination

The asymmetric hydroamination of alkenes, a highly atom-economical method for the synthesis of chiral amines, has been effectively catalyzed by metal complexes incorporating BINAM-derived ligands. Specifically, group 3 metal complexes prepared from N,N'-disubstituted-[1,1'-Binaphthalene]-2,2'-diamines have shown significant catalytic activity in the intramolecular hydroamination of alkenes.

Research has demonstrated that the stereochemical outcome of these reactions is highly dependent on the nature of the substituents on the diamine ligand. For instance, a reversal of enantioselectivity has been observed when comparing catalysts bearing cyclopentyl versus diphenylmethyl substituents on the nitrogen atoms of the BINAM scaffold. This highlights the tunability of the ligand framework to achieve desired stereocontrol in the synthesis of valuable enantioenriched cyclic amines.

Asymmetric Aldol (B89426) Reactions (Organocatalyzed and Metal-Catalyzed)

[1,1'-Binaphthalene]-2,2'-diamine has been a versatile scaffold for the development of both organocatalysts and ligands for metal-catalyzed asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

In the realm of organocatalysis, L-prolinamide derivatives of BINAM have been successfully employed as catalysts for the direct asymmetric aldol reaction. Studies have shown that the choice of solvent plays a crucial role in the efficiency of these catalysts. For example, conducting the reaction in dioxane has been found to significantly enhance both the chemical yield and the enantioselectivity of the aldol products.

| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | ee (%) |

| 4-Nitrobenzaldehyde | Acetone | (S)-BINAM-L-prolinamide derivative | Dioxane | 89 | 86 |

| Benzaldehyde | Acetone | (S)-BINAM-L-prolinamide derivative | Dioxane | 75-84 | 46-48 |

| Various Aldehydes | Acetone | L-prolinamide of (1S,2S)-DP-2-aminoetha | - | up to 93 | >99 |

This table presents a selection of data on asymmetric aldol reactions catalyzed by BINAM derivatives.

Conjugate Addition Reactions (e.g., Organozinc Reagents)

The enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool for the construction of chiral molecules. Derivatives of [1,1'-Binaphthalene]-2,2'-diamine have been utilized both as organocatalysts and as chiral ligands for metal-catalyzed versions of this reaction.

(S)-BINAM-L-prolinamide has been demonstrated to be an effective organocatalyst for the conjugate addition of α-alkoxyketones to β-nitrostyrene derivatives. Furthermore, copper complexes bearing chiral ligands derived from BINAM have been successfully applied in the asymmetric conjugate addition of organozinc reagents, such as diethylzinc (B1219324), to enones. These catalytic systems provide access to chiral ketones with high enantiopurity.

| Enone | Organozinc Reagent | Catalyst System | Yield (%) | ee (%) |

| Cyclohex-2-enone | Diethylzinc | Copper complex with chiral aryl diphosphite | - | 90.2 |

| Cyclopent-2-enone | Diethylzinc | Copper complex with chiral aryl diphosphite | - | 76.6 |

| Various acyclic enones | Diethylzinc | Copper(I) with chiral sulfoxide-phosphine ligand | up to 98 | up to 96 |

This table showcases representative results for asymmetric conjugate addition reactions utilizing BINAM-derived catalysts.

Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with multiple stereocenters. The development of asymmetric variants of this reaction has been a major focus, and [1,1'-Binaphthalene]-2,2'-diamine has played a role in this endeavor.

BINAM and its derivatives have been employed as organocatalysts in enantioselective Diels-Alder reactions. For instance, in the presence of trifluoromethanesulfonimide, BINAM can catalyze the cycloaddition of cyclopentadiene (B3395910) with α-(cyclohexylcarbonyloxy)acrolein. This demonstrates the potential of BINAM-based catalysts to facilitate complex cycloadditions with stereocontrol.

Carbonyl-Ene Reactions

The asymmetric carbonyl-ene reaction provides a direct route to chiral homoallylic alcohols, which are valuable building blocks in organic synthesis. Catalytic systems based on [1,1'-Binaphthalene]-2,2'-diamine have been explored for their potential in this transformation.

Research has investigated the use of palladium complexes bearing (S)-BINAM in competition with other chiral phosphine (B1218219) ligands in carbonyl-ene reactions. These studies provide insights into the effectiveness of the chiral environment created by the BINAM ligand in inducing enantioselectivity in this carbon-carbon bond-forming reaction.

Asymmetric Alkenylation and Phenylation

The development of catalytic asymmetric alkenylation and phenylation reactions is of significant interest for the synthesis of complex chiral molecules. While the application of [1,1'-Binaphthalene]-2,2'-diamine in these specific transformations is an emerging area, the versatility of the BINAM scaffold suggests its potential for the development of novel catalytic systems for these reactions. Further research is needed to fully explore the utility of BINAM-derived catalysts in asymmetric alkenylation and phenylation.

Asymmetric Hydrosilylations

Asymmetric hydrosilylation of ketones is a widely used method for the synthesis of chiral secondary alcohols. Rhodium and iridium complexes featuring N-heterocyclic carbene (NHC) ligands derived from [1,1'-Binaphthalene]-2,2'-diamine have proven to be effective catalysts for this transformation.

Axially chiral BINAM-NHC-Rh(III) complexes have been successfully applied to the enantioselective hydrosilylation of 3-oxo-3-arylpropionic acid esters, affording the corresponding chiral β-hydroxy esters in good yields and with high enantioselectivities. Furthermore, both rhodium and iridium complexes of NHC-naphthoxy ligands derived from (S)-BINAM have been used to catalyze the hydrosilylation of acetophenone. Interestingly, the choice of metal has a significant impact on the enantioselectivity, with iridium complexes providing moderate enantiomeric excesses (50-60% ee), while the corresponding rhodium complexes exhibit lower selectivities (12-13% ee).

| Ketone | Silane | Catalyst | Metal | Yield (%) | ee (%) |

| 3-Oxo-3-phenylpropionic acid methyl ester | Diphenylsilane | Axially chiral BINAM-NHC complex | Rh(III) | Good | Good-Exc |

| Acetophenone | Diphenylsilane | (S)-BINAM-NHC-naphthoxy ligand complex | Ir | - | 50-60 |

| Acetophenone | Diphenylsilane | (S)-BINAM-NHC-naphthoxy ligand complex | Rh | - | 12-13 |

| Various substituted acetophenones | Diphenylsilane | HETPHOX ligand complex | Rh | up to 93 | up to 88 |

This table summarizes key findings in the asymmetric hydrosilylation of ketones using catalysts derived from [1,1'-Binaphthalene]-2,2'-diamine.

Computational and Theoretical Studies

Conformation Analysis

The conformation of [1,1'-Binaphthalene]-2,2'-diamine is defined by the torsion angle (dihedral angle) between the two naphthalene (B1677914) rings. Early investigations into the conformation of 1,1'-binaphthyl derivatives often employed molecular mechanics calculations, such as MMX, to predict stable conformations and rotational barriers. acs.org For the parent 1,1'-binaphthyl, these calculations, along with more advanced methods, have established that the molecule adopts a non-planar conformation. The introduction of amino groups at the 2,2'-positions, as in BINAM, further influences the conformational landscape.

The steric hindrance between the hydrogen atoms on the 8 and 8' positions of the naphthalene rings forces the rings to be twisted relative to each other. This twist creates a chiral axis. In a related, substituted binaphthyl system, X-ray crystallography revealed a torsion angle of 106.96°. nih.gov The addition of bulky diphenylphosphine (B32561) groups at the 8,8'-positions further increased this angle to 118.87°, highlighting the significant impact of steric effects on the molecule's conformation. nih.gov

Racemization Pathways and Energy Barriers

The optical stability of BINAM is determined by the energy barrier to racemization, the process by which one enantiomer converts into the other. This conversion occurs via rotation around the C1-C1' single bond. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the pathways for this rotation.

The preferred racemization pathway for 1,1'-binaphthyl derivatives proceeds through a transition state with C_i symmetry (an anti-pathway). acs.orgnih.gov The energy barrier for this process is a key determinant of the compound's stereochemical stability at a given temperature. While early molecular mechanics and semiempirical methods provided a wide range of values, more accurate DFT calculations (B3LYP/6-31G(d,p)) predicted a racemization barrier of 23.0 kcal/mol for the parent 1,1'-binaphthalene (B165201). acs.org For the related 1,1'-bi-2-naphthol (B31242) (BINOL), the calculated barrier is significantly higher, at approximately 39.3 kcal/mol, which accounts for its high optical stability. acs.org The functional groups at the 2,2' positions play a critical role in increasing this rotational barrier. nih.gov

Table 1: Calculated Racemization Energy Barriers for Binaphthyl Derivatives

| Compound | Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1,1'-Binaphthalene | B3LYP/6-31G(d,p) | 23.0 | acs.org |

Note: These values illustrate the significant stabilizing effect of 2,2' substituents on the chiral axis.

Investigation of Steric and Electronic Effects on Chirality

The source of the high rotational barrier in BINAM and its derivatives has been a subject of detailed theoretical study. Quantum calculations have shown that the primary factor governing the energy barrier to racemization is the steric size of the substituents at the 2,2'-positions. acs.org Replacing the hydrogen atoms in 1,1'-binaphthyl with any substituent, including the -NH2 groups in BINAM or -OH groups in BINOL, raises the racemization barrier and enhances optical stability. acs.org

Interestingly, these studies have demonstrated that the racemization barrier is largely insensitive to the electron-withdrawing or electron-donating nature of the substituents. acs.org This indicates that steric hindrance, rather than electronic effects, is the dominant force preserving the chirality of the molecule. The steric clash between the substituents on one ring and the face of the other naphthalene ring during rotation is the main contributor to the high energy barrier. Further evidence shows that substituents at the peri-positions (8,8') can also significantly affect the topology and create a unique chiral microenvironment by increasing the torsion angle. nih.gov

Molecular Recognition Studies

The well-defined and rigid chiral scaffold of [1,1'-Binaphthalene]-2,2'-diamine makes it an excellent building block for host molecules in molecular recognition studies. myuchem.comacs.org Its derivatives are designed to selectively bind with other chiral molecules, a process critical for enantiomeric separation and sensing.

A notable example involves binaphthalene-based cyclic ureas derived from (S)-1,1'-binaphthalene-2,2'-diamine. rsc.org These macrocycles were tested as chiral solvating agents for the enantiomers of naproxen. The dimeric structure, consisting of two binaphthyl units linked by urea (B33335) moieties, was found to form stable diastereomeric complexes with naproxen. rsc.org This selective complexation demonstrates the principle of molecular recognition, where the chiral cavity of the host molecule preferentially interacts with one enantiomer of the guest. Spectroscopic studies have also explored the supramolecular interactions between porphyrin dimers linked by a BINAM unit and chiral diamine guests, showing the formation of distinct 1:1 and 1:2 complexes. dntb.gov.ua

DFT Calculations for Structural Elucidation of Complexes

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the structures of the transient and stable complexes formed by BINAM derivatives. DFT calculations have been successfully applied to study the various transition states involved in the racemization of 1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol, providing detailed geometries and energies that are in good agreement with experimental values. nih.gov

Furthermore, DFT is used to model the non-covalent interactions that govern molecular recognition. In the study of binaphthalene-based cyclic ureas and their interaction with naproxen, DFT calculations were used to propose the probable three-dimensional structures of the resulting diastereomeric complexes. rsc.org These computational models help to visualize how the host and guest molecules fit together and to understand the specific interactions (like hydrogen bonding and π-π stacking) that lead to enantioselective recognition.

Applications in Advanced Materials Science

Chiral Recognition and Separation Materials

The inherent chirality of [1,1'-Binaphthalene]-2,2'-diamine makes it an exceptional scaffold for creating materials capable of distinguishing between enantiomers, a critical function in pharmaceuticals and fine chemical synthesis.

Derivatives of BINAM are instrumental in the development of chiral selectors and stationary phases for chromatography. The kinetic resolution of BINAM and its derivatives can be achieved through catalytic acylation. For instance, using a chiral calcium phosphate (B84403) catalyst in conjunction with isobutyric anhydride (B1165640) facilitates the kinetic resolution of various BINAM derivatives, including those substituted at the 6,6' positions, with high selectivity factors (s = up to 127). sigmaaldrich.com The resulting mono-acylated BINAM can be hydrolyzed under acidic conditions to recover the resolved diamine. sigmaaldrich.com

Furthermore, BINAM has been integrated into more complex host-guest systems for chiral recognition in solution. A notable example involves the design of 1,1'-binaphthalene-bridged bisporphyrins. These molecules, synthesized in both (R) and (S) forms, create a chiral cavity capable of encapsulating chiral diamines. nih.gov Spectroscopic studies, including UV-vis, Circular Dichroism (CD), and ¹H NMR, have demonstrated their ability to selectively bind and differentiate between the enantiomers of guest molecules like 1,2-diaminocyclohexane (DACH) and 1-phenylethylenediamine (PPDA). nih.gov The binding process, which involves dual zinc-nitrogen coordination, results in significant and measurable changes in the spectroscopic signals, allowing for clear enantiodiscrimination. nih.gov For (R)-/(S)-DACH, a chiral recognition energy (ΔΔG°) of -4.02 kJ mol⁻¹ was determined, highlighting the effectiveness of the BINAM-based chiral host. nih.gov

| Guest Molecule | Host | Recognition Method | Key Finding |

| (R)-/(S)-1,2-diaminocyclohexane (DACH) | (R)- and (S)-1,1'-binaphthalene-bridged bisporphyrins | UV-vis, CD, ¹H NMR Spectroscopy | Selective formation of 1:1 sandwich complexes with a chiral recognition energy of -4.02 kJ mol⁻¹. nih.gov |

| (R)-/(S)-1-phenylethylenediamine (PPDA) | (R)- and (S)-1,1'-binaphthalene-bridged bisporphyrins | UV-vis, CD, ¹H NMR Spectroscopy | Encapsulated in the chiral bisporphyrin cavities, leading to enantiodiscrimination. nih.gov |

| BINAM derivatives | Chiral calcium phosphate / isobutyric anhydride | Catalytic Acylation | Kinetic resolution achieved with selectivity factors up to 127. sigmaaldrich.com |

Sensor Development

The structural and electronic properties of [1,1'-Binaphthalene]-2,2'-diamine and its derivatives are being harnessed for the development of advanced chemical sensors. These sensors find applications in both chiral sensing and bioanalytical imaging.

The same binaphthalene-bridged bisporphyrin systems used for chiral recognition also function as effective chiral sensors. nih.gov The binding of a chiral guest within the host's cavity elicits a distinct response in the Circular Dichroism (CD) spectrum. nih.gov This change in the CD signal is directly related to the stereostructure of the analyte, providing a sensitive method for its detection and identification. nih.gov Similarly, ¹H NMR titrations show remarkable enantiodiscrimination effects, with chemical shift differences (ΔΔδ) of up to 0.57 ppm observed for the enantiomers of DACH, demonstrating the dual CD and NMR chiral sensing capabilities of these BINAM-based hosts. nih.gov

In a different application, BINAM itself has been identified as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.gov MALDI-MSI is a powerful technique for mapping the spatial distribution of biomolecules in tissue samples. The choice of matrix is crucial for the successful ionization and detection of analytes. BINAM has proven to be an effective matrix due to its low background interference and high sensitivity in both positive and negative ion modes. nih.gov Its use has enabled the imaging of hundreds of different metabolites—including amino acids, lipids, and nucleotides—in tissues like the rat brain and has been applied to characterize the metabolic differences in distinct regions of mouse lung cancer tissue. nih.gov

Liquid Crystalline Materials

The rigid, C2-symmetric, and chiral nature of the binaphthyl core makes [1,1'-Binaphthalene]-2,2'-diamine a valuable component in the design of liquid crystalline materials. The incorporation of BINAM derivatives can influence the conformational and mesomorphic properties of these materials.

Research has explored the solution conformation of C2-symmetric amino derivatives of 1,1'-binaphthalene (B165201) using techniques that include the use of liquid crystal solvents. acs.org The study of these derivatives in nematic liquid crystal phases allows for the determination of their conformational preferences. This information is crucial for designing new chiral liquid crystals and chiral dopants that can induce helical structures in achiral liquid crystal phases, a key principle behind many display technologies. The interaction between the chiral BINAM-based solute and the liquid crystal solvent provides insights into the molecular ordering and chiroptical properties of the system. acs.org This fundamental understanding aids in the development of liquid crystal materials with tailored properties for optical applications.

Optoelectronic Materials

Derivatives of [1,1'-Binaphthalene]-2,2'-diamine are emerging as important components in the field of optoelectronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). The unique helical and chiral structures that can be synthesized from BINAM offer tunable photophysical properties.

A significant application lies in the synthesis of heteroatom-containing helicenes. These molecules, which possess a twisted, screw-shaped aromatic framework, have attracted attention for their potential use in optoelectronic devices. beilstein-journals.org Specifically, azahelicenes synthesized from BINAM precursors are being investigated for applications in circularly polarized OLEDs (CP-OLEDs). beilstein-journals.org CP-OLEDs are highly desirable for next-generation 3D displays and photonics as they emit light with a specific polarization, reducing the need for external filters and improving efficiency. The chirality originating from the BINAM unit is transferred to the final helicene structure, which is essential for achieving circularly polarized luminescence.

Polymers and Nanomaterials

The bifunctional nature of [1,1'-Binaphthalene]-2,2'-diamine allows it to be readily incorporated as a monomer into polymeric structures or attached to nanomaterials, imparting them with unique chiral and functional properties. medchemexpress.com

BINAM can be used as a building block for synthesizing advanced polymers. medchemexpress.com Its two amine groups can react with other monomers, such as diacyl chlorides or dianhydrides, to form chiral polyamides or polyimides. These polymers can exhibit high thermal stability and specific chiral recognition capabilities, making them suitable for applications such as chiral separation membranes. The rigid binaphthyl unit influences the polymer's chain conformation, potentially leading to materials with ordered helical structures.

In the realm of nanomaterials, BINAM and its derivatives can be used to functionalize the surfaces of nanoparticles. medchemexpress.com This surface modification can introduce chirality to otherwise achiral nanomaterials, opening up possibilities for their use in asymmetric catalysis or chiral sensing platforms. The integration of BINAM onto nanomaterials combines the unique properties of the nanoscale material (e.g., high surface area, quantum effects) with the specific recognition or catalytic capabilities of the chiral diamine.

Azahelicene Synthesis and Properties

[1,1'-Binaphthalene]-2,2'-diamine (BINAM) is a key precursor for the synthesis of azahelicenes, a class of helically chiral molecules where one or more carbon atoms in the aromatic backbone are replaced by nitrogen. These compounds are of great interest due to their unique chiroptical and electronic properties. nih.govmedchemexpress.com

A facile and effective method for synthesizing 7,8-diaza nih.govhelicenes involves the oxidative ring-closure of BINAM derivatives. nih.govsigmaaldrich.com This transformation can be achieved using an oxidant like tert-butyl hypochlorite (B82951) (t-BuOCl) in the presence of a base such as 2,6-lutidine. nih.gov This method is tolerant of various functional groups on the BINAM scaffold, allowing for the creation of a library of functionalized diazahelicenes. nih.gov The reaction proceeds through a proposed pathway involving N-chlorination followed by an intramolecular cyclization. nih.gov

The resulting 7,8-diaza nih.govhelicenes exhibit interesting physicochemical properties. Their UV-vis absorption spectra are characterized by distinct bands that are influenced by the substituents on the helical core. medchemexpress.com These azahelicenes are also fluorescent, although their emission can be weak. sigmaaldrich.com The introduction of the diazene (B1210634) (–N=N–) moiety into the helicene structure not only affects its electronic properties but also provides a potential coordination site for metal complexes, opening avenues for new catalytic and materials applications. nih.gov

| Precursor | Reaction Conditions | Product | Yield |

| 1,1'-Binaphthalene-2,2'-diamine (BINAM) | t-BuOCl, 2,6-lutidine, CH₂Cl₂, 0 °C to rt | 7,8-Diaza nih.govhelicene | 84% nih.gov |

| 6,6'-Dibromo-BINAM | t-BuOCl, 2,6-lutidine, CH₂Cl₂, 0 °C to rt | 2,11-Dibromo-7,8-diaza nih.govhelicene | 85% nih.gov |

| 6,6'-Dimethoxy-BINAM | t-BuOCl, 2,6-lutidine, CH₂Cl₂, 0 °C to rt | 2,11-Dimethoxy-7,8-diaza nih.govhelicene | 91% nih.gov |

Biological Research Applications

Anticancer Activity Investigations

Research into the biological activities of [1,1'-Binaphthalene]-2,2'-diamine has revealed its potential as a platform for the development of novel anticancer agents. smolecule.com The core structure of BINAM can be chemically modified to create a diverse library of derivatives, which can then be screened for their efficacy against various cancer cell lines.

Inhibition of Fatty Acid Biosynthesis

One of the investigated mechanisms through which derivatives of [1,1'-Binaphthalene]-2,2'-diamine may exert their anticancer effects is through the inhibition of fatty acid biosynthesis. smolecule.com Cancer cells often exhibit altered metabolic pathways, including an increased reliance on de novo fatty acid synthesis to support rapid proliferation and membrane production. Targeting key enzymes in this pathway, such as fatty acid synthase (FASN), has emerged as a promising strategy in oncology. nih.govnih.gov Studies suggest that certain derivatives of (S)-(-)-[1,1'-Binaphthalene]-2,2'-diamine exhibit anti-cancer properties, potentially by interfering with this crucial metabolic process in cancer cells. smolecule.com The precise molecular interactions and the extent of this inhibition are subjects of ongoing research.

Proteasome Subunit Inhibition

Another avenue of investigation for the anticancer activity of [1,1'-Binaphthalene]-2,2'-diamine derivatives is the inhibition of the proteasome. smolecule.com The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins, and its proper function is critical for cell cycle regulation and survival. Inhibiting the proteasome can lead to an accumulation of regulatory proteins that can trigger apoptosis (programmed cell death) in cancer cells. Research has indicated that derivatives of [1,1'-Binaphthalene]-2,2'-diamine can inhibit specific subunits of the proteasome, which are crucial for regulating cellular processes like apoptosis and cell cycle progression. smolecule.com This inhibition can result in a decrease in the proliferation of cancer cells. smolecule.com The development of selective inhibitors for different proteasome subunits is an active area of cancer research. medchemexpress.com

Selectivity and Potency in Biological Systems

A critical aspect in the development of any new therapeutic agent is its selectivity and potency. Ideally, an anticancer compound should be highly potent against cancer cells while exhibiting minimal toxicity towards normal, healthy cells. The chiral nature of [1,1'-Binaphthalene]-2,2'-diamine is a key feature that allows for the development of compounds with potentially enhanced selectivity and potency. smolecule.com The two enantiomeric forms, (R)-(+)- and (S)-(-)-BINAM, can be used to synthesize stereochemically distinct derivatives. These different spatial arrangements can lead to significant differences in how the molecules interact with their biological targets, such as the active site of an enzyme or a receptor on a cell surface. This can result in one enantiomer being significantly more active or selective than the other.

The selectivity of a compound is often expressed as a selectivity index (SI), which is the ratio of its cytotoxic concentration in normal cells to its cytotoxic concentration in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

| Compound | IC50 on Normal Cells (e.g., HSF) | IC50 on Cancer Cells (e.g., MCF-7) | Selectivity Index (SI) |

|---|---|---|---|

| Hypothetical Derivative A | 100 µM | 10 µM | 10 |

| Hypothetical Derivative B | 50 µM | 25 µM | 2 |

This table provides a conceptual illustration of the selectivity index. Actual data for [1,1'-Binaphthalene]-2,2'-diamine derivatives would require specific experimental results.

Biochemical Reagent Applications

Beyond its potential as a therapeutic agent, [1,1'-Binaphthalene]-2,2'-diamine and its isomers are utilized as biochemical reagents in life science research. medchemexpress.commedchemexpress.com A notable and specific application is the use of 1,1'-binaphthyl-2,2'-diamine (BNDM) as a novel matrix in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). nih.gov This advanced analytical technique allows for the visualization of the spatial distribution of various metabolites directly within tissue sections.

In a study focused on lung cancer, BNDM was employed as a MALDI matrix to map the metabolic heterogeneity within tumor tissues. nih.gov Its properties of low background interference and high sensitivity enabled the imaging of a wide range of metabolites, including amino acids, organic acids, nucleotides, and fatty acids, in both positive and negative ion modes. nih.gov This application is crucial for understanding the complex metabolic landscape of tumors and identifying potential biomarkers or therapeutic targets. nih.gov

Future Directions and Emerging Research Areas for 1,1 Binaphthalene 2,2 Diamine